Arjungenin
Overview
Description
Arjungenin is a triterpenoid compound isolated from the bark of the Terminalia arjuna tree, which is known for its medicinal properties. This compound is part of the oleanane class of triterpenoids and has been studied for its potential therapeutic benefits, particularly in cardioprotection .
Mechanism of Action
- Arjungenin interacts with specific molecular targets within the body. While the exact targets may vary, studies suggest that it primarily affects cardiac function and related pathways .
- Additionally, this compound has antiplatelet and anticoagulant properties, contributing to its cardioprotective effects .
- By influencing these pathways, this compound helps maintain cardiac function and minimizes the occurrence of arrhythmias .
- It is moderately soluble in DMSO (50 mg/mL) and should be stored at 4°C, protected from light. Long-term storage at -80°C is also possible .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Arjungenin plays a crucial role in biochemical reactions, particularly in the context of its antioxidant and anti-inflammatory activities. It interacts with enzymes such as catalase and glutathione peroxidase, enhancing their activities and thereby reducing oxidative stress . Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, leading to a decrease in the synthesis of pro-inflammatory prostaglandins . These interactions highlight the compound’s potential in modulating oxidative and inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cultured human monocytic and aortic endothelial cells, this compound has been observed to attenuate hydrogen peroxide-mediated reactive oxygen species generation . This compound also promotes the activities of antioxidant enzymes, thereby sustaining cellular reducing power. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound exhibits significant free radical scavenging activity, which helps in mitigating oxidative damage . The compound also influences gene expression by modulating transcription factors involved in oxidative stress and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term use . The compound’s antioxidant and anti-inflammatory effects have been observed to persist, contributing to sustained cellular protection against oxidative and inflammatory damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant cardioprotective and anti-inflammatory effects without any adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as catalase and glutathione peroxidase, enhancing their activities and thereby reducing oxidative stress . Additionally, this compound influences the metabolic flux of reactive oxygen species and other metabolites involved in inflammatory responses . These interactions underscore the compound’s role in modulating key metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich cellular compartments . This localization facilitates its interactions with membrane-bound enzymes and receptors, enhancing its efficacy in modulating oxidative and inflammatory pathways .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with key enzymes involved in oxidative stress and energy metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s presence in these organelles enhances its ability to mitigate oxidative damage and support cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arjungenin can be isolated from the bark of Terminalia arjuna using various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used methods for the separation and quantification of this compound along with other triterpenoids such as arjunic acid and arjunetin . The mobile phase for HPTLC typically consists of ethyl acetate, toluene, tetrahydrofuran, and acetic acid in a specific ratio .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Terminalia arjuna. The extraction process may include the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Arjungenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of arjunic acid, while reduction can yield various hydroxylated derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Arjungenin is unique among triterpenoids due to its specific structure and therapeutic properties. Similar compounds include:
Arjunic Acid: Another triterpenoid from Terminalia arjuna with cardioprotective properties.
Arjunetin: Known for its antioxidant and anti-inflammatory effects.
Arjunglucoside I and II: Triterpene glucosides with potential therapeutic benefits.
This compound stands out due to its strong inhibitory effect on hypochlorous acid production and its ability to enhance cardiac function .
Properties
IUPAC Name |
(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIQVSCCFRXSJV-NWCCWSSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318344 | |
Record name | Arjungenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-25-4 | |
Record name | Arjungenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58880-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arjugenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arjungenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARJUGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of arjungenin?
A1: this compound possesses the molecular formula C30H48O6 and a molecular weight of 504.69 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: The structural elucidation of this compound relies heavily on spectroscopic techniques. Key data includes infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and mass spectrometry (MS). These techniques provide insights into the functional groups, connectivity, and spatial arrangement of atoms within the molecule. [, , , ]
Q3: What are the primary biological activities attributed to this compound?
A3: Research suggests that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, anti-yeast, and acetylcholinesterase-inhibitory properties. [, , , , , ]
Q4: How does this compound exert its cardioprotective effects?
A4: While the precise mechanism remains under investigation, studies suggest this compound may contribute to cardioprotection by:
- Modulating oxidative stress: this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cardiovascular tissues. []
- Interacting with drug-metabolizing enzymes: In vitro studies indicate this compound might influence the activity of CYP2D, a key enzyme involved in drug metabolism. This interaction could have implications for the pharmacokinetics of co-administered drugs. []
Q5: How does this compound compare to other compounds in terms of its biological activities?
A5: Comparing the potency and efficacy of this compound with other compounds is complex and depends on the specific biological activity under investigation. For instance:
- Antioxidant activity: this compound exhibits moderate antioxidant activity compared to potent synthetic antioxidants. []
- Cytotoxicity: In vitro studies indicate this compound generally possesses lower cytotoxicity than some other triterpenoids against certain cancer cell lines. []
Q6: Does this compound interact with specific molecular targets?
A6: Research suggests potential interactions with:
- TRPV1 channel: Computational studies propose that this compound might interact with the transient receptor potential vanilloid 1 (TRPV1) channel, potentially influencing pain perception and inflammation. []
- FXR: Preliminary in silico studies propose this compound as a potential agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. []
Q7: Could this compound interact with other drugs?
A7: The potential for this compound to interact with other drugs is a crucial consideration, particularly given its observed interaction with CYP2D in vitro. [] Further research is necessary to evaluate the clinical significance of these interactions.
Q8: What is the safety profile of this compound?
A8: Comprehensive toxicological data on this compound is currently limited. More research is needed to determine its safety profile, potential adverse effects, and long-term effects. []
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